![molecular formula C21H27N3O3S B2644201 N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953206-61-6](/img/structure/B2644201.png)
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as EPTP, is a chemical compound that has recently gained attention for its potential applications in scientific research.
Scientific Research Applications
1. Role in Orexin-1 Receptor Mechanisms
Orexins and their receptors are known to modulate feeding, arousal, stress, and drug abuse. Research by Piccoli et al. (2012) on the effects of various compounds, including SB-649868 (which has a similar structure to the compound ), on binge eating in rats, suggests the potential role of similar compounds in studying compulsive eating disorders (Piccoli et al., 2012).
2. Application in Copper-Catalyzed Coupling Reactions
The compound has relevance in organic chemistry, particularly in catalysis. De et al. (2017) demonstrated the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in Goldberg amidation reactions with (hetero)aryl chlorides. This indicates its utility in facilitating complex organic reactions (De, Yin, & Ma, 2017).
3. Synthesis of Thiazoles and Fused Derivatives
Wardkhan et al. (2008) explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one, a compound with structural similarities, in synthesizing thiazoles with potential antimicrobial activities. This underscores its significance in synthesizing new compounds with biological applications (Wardkhan et al., 2008).
4. Inhibition of Estrogen Biosynthesis
Hartmann and Batzl (1986) discussed the synthesis of compounds including 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are inhibitors of estrogen biosynthesis. These compounds have potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
5. Development of HIV-1 Inhibitors
Palani et al. (2002) explored the synthesis of oximino-piperidino-piperidine series compounds, including SCH 351125, as CCR5 antagonists for HIV-1 treatment. This research highlights the compound's potential in developing treatments for viral infections (Palani et al., 2002).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-27-19-8-4-3-7-18(19)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-17-6-5-13-28-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGYLRMWOUIUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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